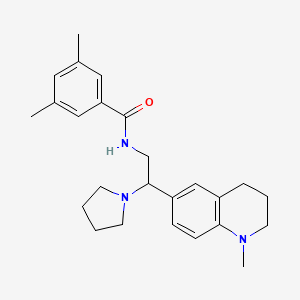

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-18-13-19(2)15-22(14-18)25(29)26-17-24(28-11-4-5-12-28)21-8-9-23-20(16-21)7-6-10-27(23)3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVLVLLIEQUDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS Number: 946362-58-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 322.4 g/mol. The structure features a benzamide core substituted with dimethyl and tetrahydroquinoline groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 946362-58-9 |

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities, including:

- Antidepressant Effects: Studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

- Neuroprotective Properties: Its structural components may provide protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis in neuronal cells.

- Antinociceptive Activity: Preliminary findings indicate potential pain-relieving properties through the modulation of pain pathways.

The exact mechanisms by which 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Serotonin Receptor Modulation: The tetrahydroquinoline moiety may interact with serotonin receptors, enhancing serotonergic transmission.

- Inhibition of Monoamine Oxidase (MAO): Some studies suggest that this compound may inhibit MAO activity, leading to increased levels of neurotransmitters.

- Calcium Channel Blockade: The compound might also affect calcium channels involved in neurotransmitter release.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antidepressant Study:

- Neuroprotection Research:

- Pain Relief Investigation:

Discussion

The findings surrounding the biological activity of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide highlight its potential as a therapeutic agent for mood disorders and neurodegenerative conditions. However, further research is necessary to fully elucidate its mechanisms and optimize its pharmacological profiles.

Comparación Con Compuestos Similares

Core Structural Features

The target compound’s benzamide-THQ-pyrrolidine architecture contrasts with heterocyclic cores in analogs from literature:

- Thiazolo-pyrimidines (11a, 11b in ) : These derivatives feature fused thiazole-pyrimidine rings with substituents like substituted benzylidenes and methylfuran groups.

- Pyrimidoquinazoline (12 in ) : A dihydro-pyrimidoquinazoline core with methylfuran and carbonitrile substituents.

- Triazine-pyrrolidine hybrids (): A triazine core functionalized with dimethylamino and pyrrolidinyl groups.

Key Differences :

- The target’s benzamide group provides polarity distinct from the thiazolo-pyrimidine or pyrimidoquinazoline cores.

- The THQ moiety introduces partial aromaticity and rigidity absent in the more flexible pyrrolidine-containing triazine derivatives.

Physicochemical Properties

A comparative analysis is summarized below:

Observations :

Spectroscopic Profiles

- IR Spectroscopy : The target’s amide C=O stretch (~1650 cm⁻¹) aligns with carbonyl bands in compounds (1719 cm⁻¹ for ketones in 12).

- NMR : The target’s 3,5-dimethylbenzoyl group would show aromatic protons (~6.5–7.5 ppm) and methyl signals (~2.3 ppm), overlapping with substituents in 11a (δ 2.24–2.37 for methyl groups). Pyrrolidine protons (δ 1.5–3.0 ppm) may resemble those in ’s triazine-pyrrolidine derivatives.

Q & A

Q. Critical variables :

- Temperature control to avoid decomposition (e.g., maintain <250°C for thermally sensitive intermediates).

- Catalyst selection (e.g., sodium ethoxide for cyclization steps ).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

Prioritize the following techniques:

- IR spectroscopy : Identify carbonyl (C=O, ~1,710–1,720 cm⁻¹) and nitrile (CN, ~2,210–2,220 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 6.5–8.1 ppm) and methyl groups (δ 2.2–2.4 ppm) .

- Pyrrolidine N-CH₂ protons (δ 2.5–3.5 ppm) and tetrahydroquinoline CH₃ (δ 1.8–2.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 386–403 in analogous compounds) and isotopic patterns .

Validation : Cross-reference with computational predictions (e.g., DFT for ¹³C NMR shifts) to resolve ambiguities in crowded spectral regions.

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

Discrepancies often arise from pharmacokinetic (PK) variability or metabolite interference. Strategies include:

- PK/PD modeling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS.

- Metabolite profiling : Identify active/inactive metabolites via hepatic microsome assays .

- Dose-response recalibration : Adjust in vivo dosing to match in vitro effective concentrations, accounting for protein binding .

Case study : In pyrazoline derivatives, in vivo efficacy lagged due to rapid glucuronidation; modifying the C-3 substituent improved metabolic stability .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound with target receptors?

Methodological Answer:

Use a hybrid approach:

- Molecular docking (AutoDock/Vina) : Screen against homology models of target receptors (e.g., GPCRs or kinases). Focus on pyrrolidine and benzamide interactions with active sites .

- Molecular dynamics (MD) simulations : Assess binding stability (50–100 ns trajectories) using AMBER or GROMACS. Monitor hydrogen bonding and hydrophobic packing .

- Free-energy calculations (MM/PBSA) : Quantify ΔG binding for SAR refinement. For example, substituent effects on tetrahydroquinoline affinity were validated via MM/PBSA in related studies .

Validation : Cross-check with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

Methodological Answer:

- Core modifications : Synthesize analogs with:

- Varied alkyl groups on the tetrahydroquinoline nitrogen (e.g., ethyl vs. methyl) .

- Substituents on the benzamide ring (e.g., -OCH₃, -Cl) to modulate electronic effects .

- Functional assays : Test analogs against off-target receptors (e.g., serotonin receptors for CNS targets) to assess selectivity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity cliffs .

Example : In pyrimidine derivatives, replacing -CN with -CF₃ improved selectivity by reducing hydrophobic off-target interactions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (25°C, pH 1–10). Monitor via HPLC for:

- Hydrolysis of the amide bond in acidic conditions (pH <3).

- Oxidative degradation of tetrahydroquinoline in basic conditions (pH >9) .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C for solid state) .

Storage recommendations : Lyophilize and store at -20°C under argon for long-term stability.

Advanced: How can researchers validate the proposed mechanism of action (MOA) for this compound?

Methodological Answer:

- Gene knockout/knockdown : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess activity loss .

- Biochemical assays : Measure downstream biomarkers (e.g., cAMP for GPCR targets) via ELISA or Western blot .

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to capture target proteins for MS identification .

Case study : In thiazolo-pyrimidines, MOA was confirmed via pull-down assays identifying PDE4 as the primary target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.